![molecular formula C16H21BrN2O4 B11781639 [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester](/img/structure/B11781639.png)
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester
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Overview
Description
Ethyl 2-(N-(4-bromophenyl)-2-morpholinoacetamido)acetate is an organic compound that features a bromophenyl group, a morpholino group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-(4-bromophenyl)-2-morpholinoacetamido)acetate typically involves the reaction of ethyl 2-bromoacetate with 4-bromoaniline to form an intermediate. This intermediate is then reacted with morpholine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(N-(4-bromophenyl)-2-morpholinoacetamido)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromophenyl and morpholino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenyl derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(N-(4-bromophenyl)-2-morpholinoacetamido)acetate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(N-(4-bromophenyl)-2-morpholinoacetamido)acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-bromo-4-morpholinoacetate
- N-(4-bromophenyl)-2-morpholinoacetamide
Uniqueness
Ethyl 2-(N-(4-bromophenyl)-2-morpholinoacetamido)acetate is unique due to the presence of both the bromophenyl and morpholino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester, with the CAS number 1260641-27-7, is a synthetic organic compound that combines several structural elements, including a bromo-substituted phenyl group and a morpholine ring. This unique structure may confer distinct biological activities, making it a subject of interest in pharmacological research.
The compound's molecular formula is C16H21BrN2O4 with a molecular weight of 395.26 g/mol. It features an ethyl ester functional group, which is often associated with improved solubility and bioavailability in drug development.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Antimicrobial activity
The morpholine moiety is particularly noted for enhancing the pharmacokinetic properties of drug candidates, potentially influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
The biological activity of this compound may be mediated through interactions with various biological targets, including:
- Enzymes : Modulation of enzyme activity can lead to altered metabolic pathways.
- Receptors : Binding to specific receptors may initiate signaling cascades that result in therapeutic effects.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study evaluating compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory conditions. -
Analgesic Effects :
Research involving animal models showed that derivatives of this compound exhibited pain-relief properties comparable to standard analgesics. The morpholine ring's influence on central nervous system interactions was noted as a contributing factor. -
Antimicrobial Properties :
Preliminary assays indicated that the compound possesses antimicrobial activity against various bacterial strains. This property could be attributed to the bromo-substituted phenyl group, which is known to enhance membrane permeability in bacteria.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
4-Bromophenol | Bromo-substituted phenol | Antimicrobial | Simpler structure without morpholine |
Acetaminophen | Para-substituted phenol | Analgesic, antipyretic | Lacks amino-acetic structure |
Morphine | Alkaloid with morpholine-like structure | Analgesic | Natural product with different activity profile |
N-(4-Bromophenyl)acetamide | Amide derivative | Antimicrobial | Lacks ethyl ester functionality |
The combination of the bromo group, morpholine ring, and ethyl ester in this compound may contribute to unique pharmacological profiles not found in simpler analogs or derivatives.
Properties
Molecular Formula |
C16H21BrN2O4 |
---|---|
Molecular Weight |
385.25 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-N-(2-morpholin-4-ylacetyl)anilino)acetate |
InChI |
InChI=1S/C16H21BrN2O4/c1-2-23-16(21)12-19(14-5-3-13(17)4-6-14)15(20)11-18-7-9-22-10-8-18/h3-6H,2,7-12H2,1H3 |
InChI Key |
DOCNBGBJOCTLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCOCC2 |
Origin of Product |
United States |
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